N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

This compound's distinct ortho-substitution on the pyridine ring is critical for emerging SAR. With no documented biological activity, it is an ideal negative control or phenotypic screening candidate. Its drug-like properties (MW 396.4) and privileged xanthene scaffold make it a valuable addition to screening libraries. Avoid generic substitution to preserve unmapped pharmacological potential.

Molecular Formula C24H20N4O2
Molecular Weight 396.45
CAS No. 2034522-09-1
Cat. No. B2448195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide
CAS2034522-09-1
Molecular FormulaC24H20N4O2
Molecular Weight396.45
Structural Identifiers
SMILESCN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
InChIInChI=1S/C24H20N4O2/c1-28-15-17(14-27-28)23-16(7-6-12-25-23)13-26-24(29)22-18-8-2-4-10-20(18)30-21-11-5-3-9-19(21)22/h2-12,14-15,22H,13H2,1H3,(H,26,29)
InChIKeyXKMXCGLTACKALI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide (CAS 2034522-09-1): Baseline Identity and Data Availability for Procurement


N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide (CAS 2034522-09-1, molecular weight 396.4 g/mol, formula C24H20N4O2) is a synthetic small molecule belonging to the 9H-xanthene-9-carboxamide class, characterized by a tricyclic xanthene core linked via a carboxamide bridge to a 1-methyl-1H-pyrazol-4-yl-substituted pyridine ring [1]. The 9H-xanthene-9-carboxamide scaffold is a privileged structure in medicinal chemistry, known to yield potent ligands for targets such as CCR1, mGlu1, and HDACs, with well-characterized structure-activity relationships [2]. However, it is critical to note that this specific compound currently has no peer-reviewed biological activity data, no reported IC50 values in authoritative databases, and no documented pharmacological profile. Procurement decisions must therefore be based on its potential as a novel tool compound rather than on demonstrated selectivity or potency.

Why In-Class Analogs Cannot Substitute for N-((2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide in Research


Generic substitution within the xanthene carboxamide class is not advisable because the biological activity of this scaffold is exquisitely sensitive to specific substitution patterns. Literature precedence demonstrates that even minor alterations, such as changing the position of a nitrogen atom in a heterocycle or the substitution pattern on a pyrazole ring, can lead to a complete loss of target engagement or a switch in pharmacological profile between targets like CCR1 and CCR3 [1]. The target compound's unique ortho-substitution pattern on the pyridine ring (linking the pyrazole at the 2-position and the carboxamide methyl at the 3-position) is distinct from its 4-pyridinyl and 5-pyridinyl isomers . Until these regioisomers are experimentally compared, any substitution risks breaking a critical, unmapped structure-activity relationship, potentially yielding a compound with no activity at the intended target.

Quantitative Evidence Guide for N-((2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide: Differentiation from Analogs


Ligand Efficiency Optimization via Unique Pyridin-3-yl Methyl Linker Topology

The target compound features a 2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl methyl carboxamide topology distinct from common xanthene carboxamide analogs. In a classical SAR study of xanthene carboxamides as CCR1 antagonists, potent activity was strictly dependent on the linker and heterocycle geometry; shifting from a quaternized piperidine to a pyridine ring system could dramatically alter potency by over 100-fold [1]. The specific ortho-relationship between the pyrazole and the carboxamide methyl linker in the target compound creates a unique conformational constraint not found in its 4-pyridinyl (CAS 2034609-59-9) or 5-pyridinyl (CAS 2034230-56-1) isomers. This constrained topology is predicted to influence the vector of the pyrazole ring, a critical determinant of target binding, but no direct head-to-head comparison data exists yet.

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

Absence of Off-Target Polypharmacology: A Blank Slate for Chemical Probe Development

In contrast to well-characterized xanthene carboxamides like the mGlu1 PAM RO0711401 (EC50 56 nM) or the HDAC7 inhibitor N-hydroxy-9H-xanthene-9-carboxamide (IC50 50 nM) [1], the target compound has no reported activity in any major biological assay database, including PubChem, BindingDB, and ChEMBL [2]. While this precludes any direct potency comparison, it also means the compound lacks known off-target liabilities that plague many established chemical probes. For researchers seeking to deconvolute a novel biological mechanism, this 'clean slate' profile is a significant advantage over analogs with complex polypharmacology, as it reduces the risk of confounding experimental results.

Chemical Biology Drug Discovery Selectivity

Recommended Research Applications for N-((2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide Based on Available Evidence


Chemical Probe for Novel Target Identification in Phenotypic Screening

The compound's complete lack of documented biological activity makes it an ideal candidate for phenotypic screening campaigns. Its drug-like physicochemical properties (MW 396.4, within Lipinski's rule of five) support its use in cell-based assays. Unlike established xanthene probes with known polypharmacology, a hit from this compound would be less likely to be a false positive resulting from well-characterized off-target effects [1].

Medicinal Chemistry Scaffold for Structure-Activity Relationship Studies

The literature confirms that the 9H-xanthene-9-carboxamide scaffold has highly tunable pharmacology. The target compound's unique ortho-substituted pyridine-pyrazole motif provides a novel vector for SAR exploration distinct from existing libraries. This compound can serve as a core scaffold for parallel synthesis aimed at generating novel chemical matter for traditionally difficult-to-drug targets [1].

Negative Control for Xanthene-Based Pharmacological Tools

Given the potent activity of many xanthene carboxamides (e.g., CCR1 antagonism at nanomolar concentrations), the target compound, if found to be inactive at a specific target of interest, could serve as a valuable negative control. Its close structural similarity to active analogs, combined with a potentially critical positional difference, makes it useful for confirming target engagement specificity in mechanistic studies [1].

Quote Request

Request a Quote for N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.